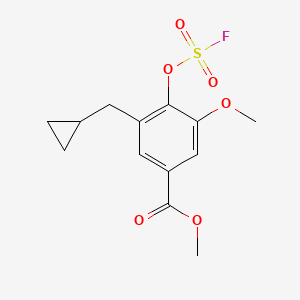
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate, also known as MCFB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. MCFB is a member of the benzoate ester family and has a molecular formula of C16H17FO6S.
Applications De Recherche Scientifique
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate has been the subject of several scientific studies due to its potential applications in the field of medicine. One study investigated the use of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate as a potential anticancer agent, demonstrating that it was effective in inhibiting the growth of cancer cells in vitro. Another study looked at the use of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate as an anti-inflammatory agent, showing that it was effective in reducing inflammation in animal models.
Mécanisme D'action
The mechanism of action of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate is not fully understood, but it is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate may exert its anti-inflammatory effects by inhibiting the production of certain cytokines and chemokines that are involved in the inflammatory response.
Biochemical and Physiological Effects
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate has been shown to have several biochemical and physiological effects in scientific studies. In addition to its anticancer and anti-inflammatory properties, Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate has also been shown to have antifungal and antibacterial properties. Furthermore, Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate has been shown to have a low toxicity profile, making it a potentially safe compound for use in medical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. Additionally, Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate has shown promise in several different scientific applications, making it a versatile compound for use in research. However, one limitation of using Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate in lab experiments is that its mechanism of action is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate. One potential area of exploration is the use of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate as a potential treatment for fungal and bacterial infections. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate, which may lead to the development of new drugs that target similar pathways. Finally, more studies are needed to investigate the potential side effects of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate and its long-term safety profile.
Conclusion
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The synthesis method for Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate is relatively straightforward, and it has shown promise in several different scientific applications, including as an anticancer and anti-inflammatory agent. While more research is needed to fully understand the mechanism of action of Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate and its potential side effects, it is clear that this compound has the potential to be a valuable tool in medical research.
Méthodes De Synthèse
Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate can be synthesized through a multistep process that involves the reaction of 3-(cyclopropylmethyl)-4-fluorobenzoic acid with methanol and sulfuric acid, followed by the reaction with methoxyacetic acid and thionyl chloride. The resulting product is then treated with sodium hydroxide to yield Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate. The synthesis method for Methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate is relatively straightforward and can be performed in a laboratory setting.
Propriétés
IUPAC Name |
methyl 3-(cyclopropylmethyl)-4-fluorosulfonyloxy-5-methoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO6S/c1-18-11-7-10(13(15)19-2)6-9(5-8-3-4-8)12(11)20-21(14,16)17/h6-8H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBRKLCAGLRPHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OS(=O)(=O)F)CC2CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

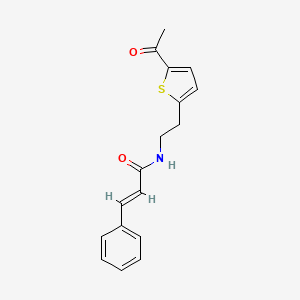
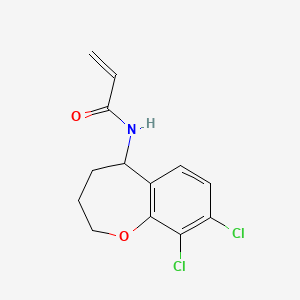
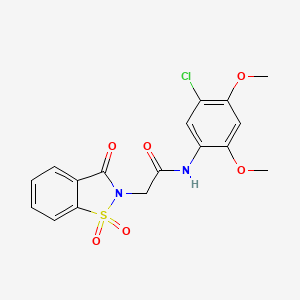




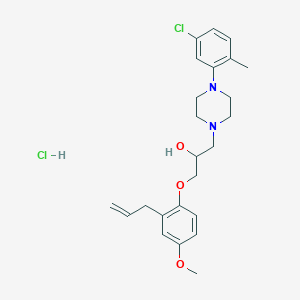

![1-(Chloromethyl)-3-(4-fluorobutyl)bicyclo[1.1.1]pentane](/img/structure/B2777209.png)

![2-Oxo-2-[(4-phenylbutan-2-yl)amino]ethyl (4-methylphenyl)acetate](/img/structure/B2777212.png)

